2-Nitro-5-(piperazin-1-yl)phenol
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Overview
Description
2-Nitro-5-(piperazin-1-yl)phenol is an organic compound that features a nitro group, a piperazine ring, and a phenol group
Preparation Methods
The synthesis of 2-Nitro-5-(piperazin-1-yl)phenol typically involves the nitration of 5-(piperazin-1-yl)phenol. This can be achieved through the reaction of 5-(piperazin-1-yl)phenol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the desired position on the phenol ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity.
Chemical Reactions Analysis
2-Nitro-5-(piperazin-1-yl)phenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions. For example, it can react with alkyl halides to form alkylated derivatives.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, alkyl halides, and potassium permanganate. The major products formed from these reactions include amino derivatives, alkylated phenols, and quinones .
Scientific Research Applications
2-Nitro-5-(piperazin-1-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission . The molecular pathways involved in this process include the inhibition of acetylcholinesterase and modulation of cholinergic signaling.
Comparison with Similar Compounds
2-Nitro-5-(piperazin-1-yl)phenol can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and has shown potential as an acetylcholinesterase inhibitor.
2-(Piperazin-1-yl)phenol: This compound lacks the nitro group but shares the piperazine and phenol functionalities.
The uniqueness of this compound lies in its combination of a nitro group, piperazine ring, and phenol group, which imparts specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H13N3O3 |
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Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-nitro-5-piperazin-1-ylphenol |
InChI |
InChI=1S/C10H13N3O3/c14-10-7-8(1-2-9(10)13(15)16)12-5-3-11-4-6-12/h1-2,7,11,14H,3-6H2 |
InChI Key |
XISMTXAQJGWFHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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